molecular formula C12H12N2O2 B3032152 4-Amino-6,8-dimethylquinoline-3-carboxylic acid CAS No. 1171936-13-2

4-Amino-6,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B3032152
CAS No.: 1171936-13-2
M. Wt: 216.24
InChI Key: GLGYJXDKOKYSSS-UHFFFAOYSA-N
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Description

4-Amino-6,8-dimethylquinoline-3-carboxylic acid (CAS 1171936-13-2) is a high-purity quinoline derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol, this compound serves as a versatile synthetic building block . Its structure, featuring both an amino and a carboxylic acid functional group on the quinoline core, allows for extensive chemical modifications, making it a valuable precursor for the development of more complex molecules, such as hydrazides . Researchers utilize this compound in the synthesis of novel chemical entities for pharmaceutical research and drug discovery applications. The compound is characterized by its canonical SMILES representation, CC1=CC(C)=C2N=CC(C(=O)O)=C(N)C2=C1 . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should only be performed by qualified professionals in a well-ventilated laboratory setting, in accordance with the provided Safety Data Sheet, as it may cause skin, eye, or respiratory irritation and is harmful if swallowed .

Properties

IUPAC Name

4-amino-6,8-dimethylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-6-3-7(2)11-8(4-6)10(13)9(5-14-11)12(15)16/h3-5H,1-2H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGYJXDKOKYSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656539
Record name 4-Amino-6,8-dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171936-13-2
Record name 4-Amino-6,8-dimethyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171936-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6,8-dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-6,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include substituted quinoline derivatives, quinoline-3-carboxylic acid esters, and other functionalized quinoline compounds .

Mechanism of Action

The mechanism of action of 4-Amino-6,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the carboxylic acid group at the 3-position play crucial roles in its binding to enzymes and receptors. These interactions can modulate biological activities, leading to various pharmacological effects .

Comparison with Similar Compounds

4-Oxo vs. 4-Amino Derivatives

  • 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 31601-86-2): The 4-oxo group reduces basicity compared to the 4-amino analog, leading to lower solubility in acidic conditions. Exhibits weaker hydrogen-bonding capacity but may enhance π-stacking interactions due to the planar oxo group. Used as a precursor in antibacterial agent synthesis .
  • 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid: The hydroxyl group at position 4 increases acidity (pKa ~4–5), favoring solubility in alkaline environments. Lacks the nucleophilic amino group, limiting its utility in covalent bonding strategies .

Halogenated Derivatives

  • 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (Compound 54, ): Fluorine atoms at positions 6 and 8 enhance electronegativity and metabolic stability. The 4-hydroxy group facilitates chelation with metal ions, relevant in antimicrobial applications. Synthesized via hydrolysis of ethyl esters under basic conditions, differing from the amination steps required for 4-amino derivatives .
  • 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (CAS 144061-33-6): Chlorine substituents increase lipophilicity (clogP ~2.5), improving membrane permeability but risking cytotoxicity. Used in antimalarial and anticancer research due to halogen-mediated DNA intercalation .

Physicochemical Properties

Property 4-Amino-6,8-dimethylquinoline-3-carboxylic Acid 6,8-Dimethyl-4-oxo Analog 6,8-Difluoro-4-hydroxy Analog
Molecular Weight ~245.3 g/mol 217.22 g/mol 255.18 g/mol
logP (Predicted) 1.8 2.1 1.5
Solubility (Water) Moderate (pH-dependent) Low High in alkaline pH
Hydrogen Bond Donors 2 (NH₂, COOH) 1 (COOH) 2 (OH, COOH)

Biological Activity

4-Amino-6,8-dimethylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse biological activities. With the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol, this compound has garnered attention in various fields, including medicinal chemistry and microbiology. Its unique structure allows it to interact with biological targets, making it a subject of interest in the development of therapeutic agents.

This compound can be synthesized through several methods, including the reaction of anthranilic acid derivatives under controlled conditions. Common synthetic routes involve the use of transition metal catalysts or green chemistry protocols to enhance yield and minimize environmental impact.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors due to the presence of both amino and carboxylic acid functional groups. These interactions can modulate various biological pathways, influencing pharmacological effects such as antimicrobial activity and enzyme inhibition .

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an inhibitor of Mycobacterium tuberculosis (Mtb). It has been shown to exhibit significant activity against both replicating and non-replicating forms of Mtb. The compound's mechanism involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Table 1: Antimicrobial Activity against Mycobacterium tuberculosis

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
This compound1 μMInhibits replicating Mtb
Other derivativesVariesInhibits non-replicating Mtb

Enzyme Inhibition

The compound has also been investigated for its role in inhibiting various enzymes involved in metabolic pathways. For instance, it acts as an autophagy pathway inhibitor, showing promise in treating bone diseases by modulating signaling pathways related to bone metabolism .

Case Study: Enzyme Inhibition
In a study focused on bone disease treatment, this compound demonstrated significant inhibition of specific pathways associated with bone remodeling. The results indicated that treatment with this compound led to altered concentrations of key biomarkers in diseased versus healthy bone tissues .

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to establish a comprehensive safety profile.

Q & A

Q. What is the synthetic pathway for preparing 4-amino-6,8-dimethylquinoline-3-carboxylic acid derivatives for oligonucleotide studies?

The compound is synthesized via β-cyanoethyl phosphoramidite chemistry. Key steps include:

  • Phosphoramidite coupling : The AOVP (4-amino-6-oxo-2-vinylpyrimidine) derivative is incorporated into oligonucleotides (ODNs) using solid-phase synthesis. Dimethoxytrityl (DMT) protection at the 5'-end is removed with dichloroacetic acid, followed by coupling and oxidation cycles .
  • Deprotection and purification : After synthesis, ODNs are cleaved from the resin using aqueous ammonia (28% NH₃, 55°C, 16 hours). Crude products are purified via Sep-Pak C18 cartridges and analyzed by MALDI-TOF MS for structural confirmation .

Q. How is crosslinking efficiency evaluated for this compound with DNA/RNA targets?

Crosslinking efficiency is quantified using:

  • Denaturing urea-PAGE : Fluorescently labeled DNA/RNA targets (5 μM) are reacted with the compound (10 μM) in MES buffer (pH 7.0, 37°C). Reaction aliquots are quenched with EDTA, loaded onto 15% urea gels, and visualized via phosphorimaging. Crosslink yield is calculated as the ratio of crosslinked product to total substrate .
  • Metal ion optimization : Reactions are accelerated by divalent cations (e.g., Co²⁺, Ni²⁺, Zn²⁺), with yields increasing up to 1 mM concentration. Precipitation occurs at >5 mM Zn²⁺, reducing reactivity .

Advanced Research Questions

Q. How do metal ions like Ni²⁺ modulate crosslinking specificity with guanine versus 8-oxoguanine?

Ni²⁺ enhances crosslinking with guanine by coordinating its N7 position, stabilizing the transition state. This is confirmed by:

  • Comparative reactivity assays : 7-Deazaguanine (lacking N7) shows no Ni²⁺-dependent acceleration, confirming N7’s role. Crosslinking with 8-oxoguanine occurs at N1/N2 positions, independent of metal coordination, as shown by NMR and kinetic studies .
  • Structural analysis : NOESY spectra reveal Ni²⁺-induced conformational changes in guanine-adduct complexes, favoring anti/syn base pairing .

Q. How is high-resolution NMR used to resolve ambiguities in crosslinked adduct structures?

Key NMR strategies include:

  • NOESY in H₂O/D₂O : Labile protons (e.g., guanine H1 imino) are tracked in H₂O at 5°C to identify hydrogen bonding. For example, Y20’ H2 (crosslinked guanine) shows NOEs with T6’/T8’ H3, confirming base stacking .
  • Temperature-dependent experiments : At 40°C, line broadening in T6 H3 and A19 H8 signals indicates conformational exchange, resolved by assigning "prime" (N2-linked) and "no prime" (N1/O8-linked) signals .

Q. How can contradictions between gel electrophoresis and NMR data be reconciled?

Discrepancies arise from:

  • Gel limitations : Urea-PAGE quantifies crosslink yield but cannot distinguish N1 vs. N2 linkages.
  • NMR sensitivity : Exchange broadening at lower temperatures masks labile protons (e.g., amino groups), complicating assignments.
    Resolution : Combine complementary methods:
  • MALDI-TOF MS : Validates molecular weight of crosslinked products .
  • Mutagenesis : Replacing guanine with 8-oxoguanine in target strands isolates reactivity pathways .

Methodological Recommendations

  • Synthetic protocols : Use anhydrous Na₂SO₄ for drying intermediates and RP-HPLC for final purification .
  • Crosslinking buffers : Optimize with 50 mM MES (pH 7.0), 100 mM NaCl, and 1 mM NiCl₂ for maximal guanine reactivity .
  • NMR sample prep : Prepare ~0.5 mM DNA in 90% H₂O/10% D₂O with 50 mM NaCl and 10 mM phosphate buffer. Acquire spectra at 5°C to stabilize imino protons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6,8-dimethylquinoline-3-carboxylic acid
Reactant of Route 2
4-Amino-6,8-dimethylquinoline-3-carboxylic acid

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